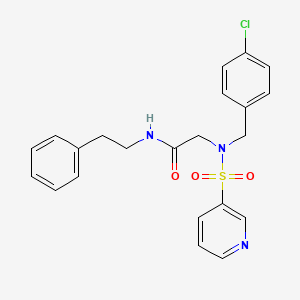

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3S/c23-20-10-8-19(9-11-20)16-26(30(28,29)21-7-4-13-24-15-21)17-22(27)25-14-12-18-5-2-1-3-6-18/h1-11,13,15H,12,14,16-17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZSJVJSSFDPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridine-3-sulfonamide core. This can be achieved through the sulfonation of pyridine derivatives, followed by the introduction of the chlorobenzyl and phenethyl groups via nucleophilic substitution reactions. Common reagents used in these steps include chlorosulfonic acid, sodium hydroxide, and various organic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from Thiadiazole Derivatives ()

Compounds in , such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j), share the 4-chlorobenzyl substituent and acetamide group but differ in their heterocyclic cores. Key comparisons include:

Key Observations :

Chlorobenzyl-Substituted Acetamides in Patents (–5)

lists compounds like N-(4-(4-(4-Chlorobenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)-chinolin-6-yl)-2-(piperidin-4-yliden)acetamid, which share chlorobenzyl and acetamide groups but incorporate complex heterocycles.

Key Observations :

- The pyridine-sulfonamido group could enhance solubility relative to the lipophilic quinoline and piperidine groups in compounds .

Research Implications and Limitations

- Physicochemical Properties : The target compound’s melting point is expected to align with analogs (132–170°C) due to structural similarities, though the sulfonamido group may raise it slightly .

- The pyridine ring may offer π-stacking advantages over thiadiazoles .

- Synthetic Challenges: The absence of a thiadiazole or quinoline core simplifies synthesis relative to and compounds, but sulfonamido coupling may require stringent conditions .

Biological Activity

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide, identified by its CAS number 1021074-77-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antifungal properties, cytotoxicity, and other relevant effects based on diverse research findings.

- Molecular Formula: C21H20ClN3O3S

- Molecular Weight: 429.9 g/mol

- Structure: The compound features a pyridine ring substituted with a chlorobenzyl group and a sulfonamide moiety, contributing to its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds, particularly those incorporating the 4-chlorobenzyl group. For instance, a study on 4-chlorobenzyl p-coumarate demonstrated significant antifungal activity against various strains of Candida spp., with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 μg/mL to 62.5 μg/mL. The mode of action was primarily linked to alterations in the plasma membrane and micromorphological changes in fungal cells .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mode of Action |

|---|---|---|---|

| 4-chlorobenzyl p-coumarate | 3.9 - 62.5 | Not specified | Plasma membrane disruption |

Cytotoxicity

The cytotoxic effects of similar compounds have been investigated using human keratinocyte cell lines. The IC50 value for keratinocytes exposed to 4-chlorobenzyl p-coumarate was found to be approximately 7.90 ± 0.40 μg/mL . This indicates a mild cytotoxic effect, suggesting that while these compounds may effectively target fungal cells, they also pose a risk to human cells at certain concentrations.

Study on Related Compounds

A comparative study involving related sulfonamide derivatives indicated that modifications in the aromatic substituents significantly influenced their biological activity. The presence of electron-withdrawing groups like chlorine enhanced the antifungal efficacy while maintaining an acceptable level of cytotoxicity towards human cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between these compounds and specific biological targets. For instance, docking simulations suggest that the sulfonamide group facilitates strong binding affinity to enzymes involved in fungal metabolism, which may explain the observed antifungal effects .

Q & A

Q. Table 1: Common Characterization Techniques

| Technique | Parameters | Application Example | Reference |

|---|---|---|---|

| -NMR | 400 MHz, DMSO-d | Confirm sulfonamide NH proton | |

| HPLC | C18, 70:30 ACN/HO, 1 mL/min | Purity assessment (>95%) | |

| HRMS | ESI+, m/z 467.1234 [M+H] | Molecular weight confirmation |

Q. Table 2: Key Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low yield in amide coupling | Use HATU/DIPEA in DMF at 0°C → RT | |

| Sulfonamide hydrolysis | Avoid aqueous workup at high pH | |

| Purification difficulties | Employ silica gel chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.